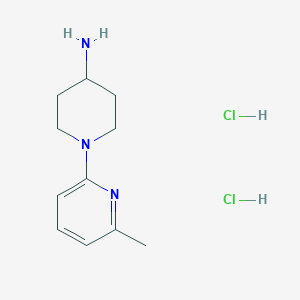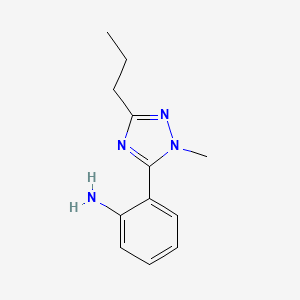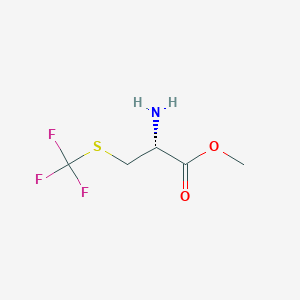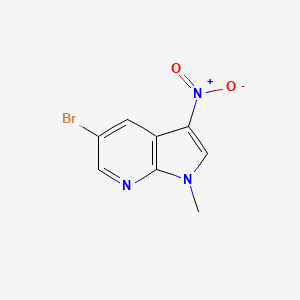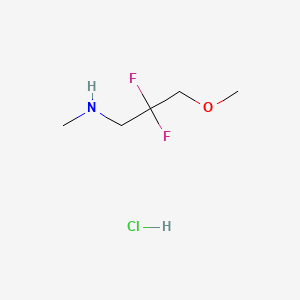![molecular formula C12H20N2O B13481870 5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
5-[(Diethylamino)methyl]-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Diethylamino)methyl]-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diethylamino group attached to a methyl group, which is further connected to a methoxyaniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Diethylamino)methyl]-2-methoxyaniline typically involves the Mannich reaction, where a secondary amine (diethylamine), formaldehyde, and 2-methoxyaniline are reacted together. The reaction is usually carried out in an aqueous or alcoholic medium under acidic conditions to facilitate the formation of the Mannich base.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-[(Diethylamino)methyl]-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
5-[(Diethylamino)methyl]-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 5-[(Diethylamino)methyl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
N,N-Diethylaniline: Similar structure but lacks the methoxy group.
2-Methoxyaniline: Similar structure but lacks the diethylamino group.
N,N-Dimethylaniline: Similar structure but has methyl groups instead of ethyl groups.
Uniqueness
5-[(Diethylamino)methyl]-2-methoxyaniline is unique due to the presence of both the diethylamino and methoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
5-(diethylaminomethyl)-2-methoxyaniline |
InChI |
InChI=1S/C12H20N2O/c1-4-14(5-2)9-10-6-7-12(15-3)11(13)8-10/h6-8H,4-5,9,13H2,1-3H3 |
InChIキー |
JZAYHNPCECPREX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



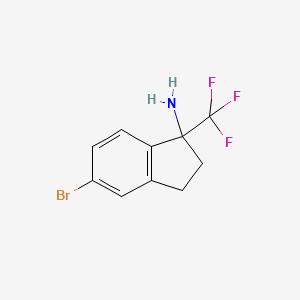
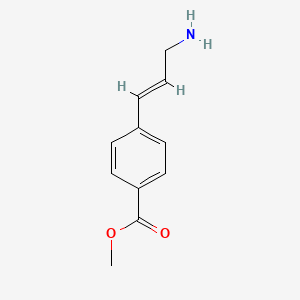

![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)
![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
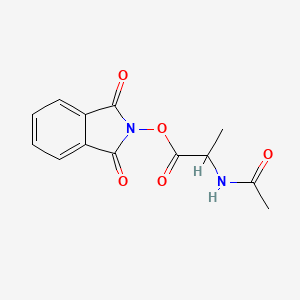
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
